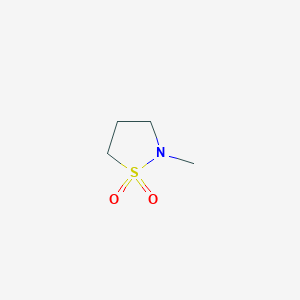

2-Methylisothiazolidine 1,1-dioxide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-5-3-2-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUJLVPQFOPIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574718 | |

| Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83634-83-7 | |

| Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylisothiazolidine 1,1 Dioxide and Its Analogues

Direct Synthesis of 2-Methylisothiazolidine 1,1-Dioxide

The direct synthesis of the this compound scaffold involves the formation of the saturated five-membered ring with a methyl group on the nitrogen atom. Various strategies have been developed to achieve this core structure, often starting from acyclic precursors.

Several key strategies have been employed for the formation of the isothiazolidine (B1259544) 1,1-dioxide ring.

Intramolecular Carbo-Michael Reaction: A prominent and cost-effective method involves the intramolecular carbo-Michael addition of vinyl sulfonamides. researchgate.netenamine.net This approach typically starts with commercially available α-amino acid ester hydrochlorides, which are sulfonylated with (2-chloroethyl)sulfonyl chloride to produce alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. researchgate.netresearchgate.netenamine.net The resulting sulfonamides, which possess an acidic N-H functionality, are then alkylated, for instance with methyl iodide (MeI), prior to the cyclization step. researchgate.netenamine.net The final ring closure is achieved via a base-mediated intramolecular carbo-Michael reaction, affording the target isothiazolidine-1,1-dioxide. researchgate.netenamine.net

Ring-Closing Metathesis (RCM): Ring-closing metathesis is another powerful tool for forming the sultam ring. This method utilizes corresponding allyl and vinyl sulfonamides as precursors to create 5-membered sultam derivatives. nih.gov In syntheses involving vinyl sulfonamides, the resulting sultam retains an α,β-unsaturated functionality within the ring, which can be used for further diversification, such as through an aza-Michael reaction. nih.gov

Aza-Michael Reaction: The aza-Michael reaction serves as an efficient pathway to access various heterocyclic structures, including isothiazolidine 1,1-dioxides. nih.gov This reaction can be used as a key cyclization step or as a subsequent diversification step after initial ring formation by other methods like RCM. nih.gov For example, a core dihydroisothiazole 1,1-dioxide scaffold can be prepared and then subjected to an aza-Michael reaction with various amines to generate a library of substituted isothiazolidine 1,1-dioxides. nih.gov

The efficiency of the synthesis of isothiazolidine 1,1-dioxides is highly dependent on the reaction conditions. For the intramolecular carbo-Michael cyclization, various solvents and bases have been tested to optimize the yield. It was found that using sodium hydride (NaH) as the base in a 1:1 mixture of acetonitrile (MeCN) and N,N-dimethylformamide (DMF) provides the best results for the cyclization of N-alkylated vinyl sulfonamides. researchgate.net This optimized protocol has been successfully applied to synthesize a range of 2,3-disubstituted, N-monosubstituted, and bicyclic alkyl isothiazolidine-1,1-dioxide 3-carboxylates with yields of up to 92%. researchgate.net

For diversification using the aza-Michael reaction, a common procedure involves heating a solution of the core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, with the desired amine (1.5 equivalents) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %) in methanol (B129727) at 60 °C for 12 hours. nih.gov

| Reaction Type | Key Reagents/Catalysts | Solvent | Temperature | Yield |

| Intramolecular Carbo-Michael | Sodium Hydride (NaH) | MeCN / DMF (1:1) | Room Temperature | Up to 92% |

| Aza-Michael Diversification | DBU (10 mol %) | Methanol | 60 °C | High Yield |

Synthesis of Functionally Substituted Isothiazolidine 1,1-Dioxides

The functionalization of the isothiazolidine 1,1-dioxide ring is crucial for exploring its potential in various applications. Key strategies have been developed to introduce substituents, particularly at the C3 position.

Intramolecular aminohalogenation, a subset of halocyclization reactions, provides a direct route to halogenated isothiazolidine 1,1-dioxides from unsaturated sulfonamide precursors. thieme-connect.commdpi.com This type of reaction involves the activation of an unsaturated bond (e.g., an alkene) by an electrophilic halogen source, followed by the intramolecular attack of the sulfonamide nitrogen as a nucleophile. mdpi.com This process simultaneously forms the heterocyclic ring and installs a halogen atom, which can serve as a handle for further chemical modifications. thieme-connect.commdpi.com

Iodocyclization is a specific and widely used form of halogen-initiated cyclization for synthesizing iodinated heterocycles. A method has been developed for the synthesis of 3-iodomethyl derivatives of sultams based on the intramolecular halocyclization of readily available alkenyl sulfonamides. thieme-connect.com This reaction proceeds under mild conditions and avoids undesirable intermolecular side reactions. mdpi.com The resulting iodine-containing molecules are advantageous as they are readily functionalized. thieme-connect.commdpi.com The cyclization is initiated by an electrophilic iodine source, which forms an iodonium intermediate with the double bond of the alkenyl sulfonamide. The subsequent nucleophilic attack by the sulfonamide nitrogen closes the ring to form the 3-iodomethyl isothiazolidine 1,1-dioxide. thieme-connect.com

The 3-iodomethyl substituted isothiazolidine 1,1-dioxides are versatile intermediates for creating further analogues. thieme-connect.comresearchgate.net

Synthesis of 3-Iodomethyl Derivatives: These compounds are synthesized via the intramolecular halocyclization of N-substituted N-(but-3-en-1-yl)methanesulfonamides. This method provides a direct route to the 3-iodomethyl sultam core. thieme-connect.com

Synthesis of 3-Aminomethyl Derivatives: The 3-aminomethyl sultams are readily prepared from the corresponding 3-iodomethyl derivatives. thieme-connect.comresearchgate.net The synthesis involves a two-step sequence:

Nucleophilic Substitution: The iodine atom is displaced by an azide group through reaction with sodium azide. This reaction proceeds with high efficiency. thieme-connect.comresearchgate.net For example, 3-(azidomethyl)-2-methylisothiazolidine 1,1-dioxide was obtained in a 92.5% yield from the corresponding iodo-derivative. thieme-connect.com

Reduction: The resulting azidomethyl compound is then reduced to the aminomethyl derivative. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. researchgate.net

This synthetic sequence provides a reliable pathway to introduce an aminomethyl group at the C3 position, opening avenues for the creation of diverse libraries of sultam-based compounds. thieme-connect.comresearchgate.net

| Starting Material | Reagents | Product | Yield |

| 3-Iodomethyl-2-methylisothiazolidine 1,1-dioxide | Sodium Azide | 3-(Azidomethyl)-2-methylisothiazolidine 1,1-dioxide | 92.5% |

| 3-Iodomethyl-2-ethylisothiazolidine 1,1-dioxide | Sodium Azide | 3-(Azidomethyl)-2-ethylisothiazolidine 1,1-dioxide | 96.5% |

| 3-Iodomethyl-2-tert-butylisothiazolidine 1,1-dioxide | Sodium Azide | 3-(Azidomethyl)-2-tert-butylisothiazolidine 1,1-dioxide | 98% |

| 3-(Azidomethyl) Derivatives | Pd/C, H₂ | 3-(Aminomethyl) Derivatives | - |

Carbo-Michael Reaction Strategies for Alkyl Isothiazolidine-1,1-Dioxide 3-Carboxylates

A cost-effective and efficient synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates has been developed utilizing an intramolecular carbo-Michael reaction. enamine.netresearchgate.netresearchgate.net This strategy employs commercially available α-amino acid ester hydrochlorides as starting materials. researchgate.netresearchgate.net These compounds are designed to be sulfonamide-containing bioisosteres of pyroglutamic acid (pGlu), a known pharmacological template. enamine.netresearchgate.net

The synthetic sequence begins with the sulfonylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which yields the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. enamine.netresearchgate.netresearchgate.net For vinyl sulfonamides that possess a reactive SO₂NH group, an alkylation step is performed with reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) before cyclization. enamine.netresearchgate.net

The key step is the intramolecular carbo-Michael reaction, which is mediated by sodium hydride (NaH). enamine.netresearchgate.net This reaction facilitates the cyclization of the vinyl sulfonamide precursors to afford the target alkyl isothiazolidine-1,1-dioxide 3-carboxylates. enamine.netresearchgate.net In cases where a protecting group like MOM is used, it can be subsequently removed through acid-promoted cleavage to yield the NH-unsubstituted target compounds. enamine.netresearchgate.net This methodology has proven effective for vinyl sulfonamides derived from both N-monosubstituted and cyclic amino acid esters. enamine.netresearchgate.net

Table 1: Synthesis of Alkyl Isothiazolidine-1,1-Dioxide 3-Carboxylates via Intramolecular Carbo-Michael Reaction

| Starting Material | Key Reagents | Reaction | Product | Yield |

|---|---|---|---|---|

| α-Amino acid ester hydrochlorides | (2-chloroethyl)sulfonyl chloride | Sulfonylation | Alkyl 2-((vinylsulfonyl)amino)carboxylates | Good (e.g., 40-93%) |

| N-monosubstituted vinyl sulfonamides | NaH | Intramolecular Carbo-Michael Cyclization | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | High (up to 92%) |

| Vinyl sulfonamides with SO₂NH | MeI or MOMCl, then NaH | Alkylation, then Cyclization | N-substituted alkyl isothiazolidine-1,1-dioxide 3-carboxylates | High |

One-Pot, Multi-Component Protocols (e.g., Click/Aza-Michael, Click/OACC Esterification)

To rapidly generate libraries of diverse isothiazolidine 1,1-dioxide analogues, one-pot, multi-component protocols have been successfully implemented. nih.gov These methods combine orthogonal reactions, allowing for the construction of complex molecules in a single procedural step from simple starting materials.

Click/Aza-Michael Protocol

A robust method for creating a library of triazole-containing isothiazolidine 1,1-dioxides involves a one-pot click/aza-Michael reaction sequence. nih.gov The aza-Michael reaction is an efficient pathway for forming carbon-nitrogen bonds through the addition of an amine nucleophile to an electron-deficient alkene. nih.govfrontiersin.org This protocol begins with a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which contains both an alkyne handle for a click reaction and an α,β-unsaturated system for the aza-Michael addition. nih.gov By reacting this core scaffold with a diverse array of amines and azides in a single pot, a 180-member library of triazole-containing isothiazolidine 1,1-dioxides was successfully generated. nih.gov Of these, 167 compounds were obtained with greater than 90% purity after purification. nih.gov

Click/OACC Esterification Protocol

An alternative one-pot strategy pairs the click reaction with an OACC esterification. nih.gov This approach is facilitated by the use of an immobilized, soluble ring-opening metathesis polymerization (ROMP)-derived coupling reagent known as OACC. nih.gov This high-load reagent enables the efficient coupling of various carboxylic acids to hydroxy-functionalized isothiazolidine 1,1-dioxide scaffolds. nih.gov The reaction proceeds by combining the scaffold with an acid, an azide, the OACC reagent, a copper(I) iodide catalyst, and DBU at 50°C. nih.gov A key advantage of using the soluble oligomeric OACC reagent is the simplified purification process, which involves simple precipitation and filtration. nih.gov This method was used to prepare a 41-member library of triazole-containing isothiazole 1,1-dioxides. nih.gov

Table 2: One-Pot, Multi-Component Synthesis of Isothiazolidine 1,1-Dioxide Libraries

| Protocol | Core Scaffold | Reactant Types | Key Reagent/Catalyst | Library Size | Success Rate/Purity |

|---|---|---|---|---|---|

| Click/Aza-Michael | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Amines, Azides | Cu(I) | 180 members | 167 compounds with >90% purity |

| Click/OACC Esterification | Hydroxy-functionalized isothiazolidine 1,1-dioxides | Acids, Azides | OACC, CuI, DBU | 41 members | High success rate, >90% purities |

Diversification of Core Scaffolds

The generation of large chemical libraries hinges on the ability to efficiently diversify a central core scaffold. nih.gov For isothiazolidine 1,1-dioxides, this is achieved by first synthesizing a versatile core structure that can then be elaborated through various chemical transformations. nih.gov

A key core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, was prepared on a multi-gram scale through a three-step sequence involving sulfonylation, ring-closing metathesis (RCM), and propargylation. nih.gov The RCM of vinyl sulfonamides is particularly effective as it preserves the α,β-unsaturated functionality within the resulting cyclic sultam. nih.gov This unsaturation serves as a crucial reaction point for subsequent diversification. nih.gov

The diversification of this core is then carried out using the one-pot, multi-component protocols described previously. nih.gov The α,β-unsaturated moiety is exploited for the aza-Michael addition of a wide range of amines, while the propargyl group (containing an alkyne) is used for the copper-catalyzed azide-alkyne cycloaddition (click reaction) with various azides. nih.gov This dual functionalization strategy allows for the rapid introduction of two independent points of diversity, leading to the creation of extensive libraries of novel triazole-containing isothiazolidine 1,1-dioxides from a single, readily accessible core structure. nih.gov In total, 208 unique sultams were successfully generated with purities exceeding 90% using these diversification methods. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Methylisothiazolidine 1,1 Dioxide Systems

Reactions Involving the Ring System

The inherent stability of the isothiazolidine (B1259544) 1,1-dioxide ring, a type of sultam, dictates its reactivity. The lone pair of electrons on the nitrogen atom is significantly delocalized by the adjacent sulfonyl group, which reduces its nucleophilicity and basicity.

Nucleophilic Substitution Reactions at the Nitrogen Atom

The nitrogen atom in 2-methylisothiazolidine 1,1-dioxide is part of a sulfonamide functional group. Due to the presence of the methyl group, this nitrogen is already alkylated. Consequently, it is a tertiary amine and does not possess a proton that can be easily removed to generate a nucleophilic anion. The electron-withdrawing effect of the two sulfonyl oxygens further decreases the electron density on the nitrogen atom.

Therefore, direct nucleophilic substitution at the nitrogen atom of this compound is generally not a feasible reaction pathway. The nitrogen atom's lone pair is not sufficiently available to act as a nucleophile. Instead, N-substituted isothiazolidine 1,1-dioxides are typically synthesized by the alkylation of the corresponding N-unsubstituted precursors. For instance, vinyl sulfonamides with an SO2NH group can be alkylated with reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) before the cyclization step that forms the isothiazolidine 1,1-dioxide ring researchgate.net.

Elimination Reactions Leading to Enamines

Elimination reactions from the this compound ring to form an enamine would require the removal of a proton from a carbon atom adjacent to the nitrogen (the α-carbon) and a proton from the adjacent carbon in the ring, leading to the formation of a carbon-carbon double bond.

While the formation of enamines from cyclic secondary amines and carbonyl compounds is a well-established reaction, the direct conversion of a saturated N-alkylated cyclic sulfonamide like this compound to an enamine via a simple elimination is not a commonly reported transformation. The stability of the sulfonamide linkage makes such elimination reactions challenging under standard conditions. However, related systems, such as cyclic ene sulfonamides, can undergo radical cyclizations that result in the formation of imines through the elimination of a sulfonyl radical acs.orgnih.govnih.gov. This indicates that under specific reactive conditions, cleavage of the ring and subsequent formation of C=N bonds can occur.

Hydrolysis of N-Sulfonylated Enamines

Should an enamine be formed from a derivative of the this compound system, its hydrolysis back to a carbonyl compound and the corresponding amine is a predictable reaction. The hydrolysis of enamines is typically acid-catalyzed and proceeds through a well-understood mechanism.

The process begins with the protonation of the β-carbon of the enamine, which generates an iminium ion. This iminium ion is then attacked by water to form a carbinolamine intermediate. Subsequent proton transfer and elimination of the secondary amine regenerates the carbonyl group chemistrysteps.comacs.orgyoutube.com. The presence of the electron-withdrawing sulfonyl group on the nitrogen would likely influence the rate of hydrolysis by affecting the basicity of the enamine and the stability of the intermediates.

Functional Group Transformations on Derivatives

Functionalization of the this compound ring allows for a variety of subsequent chemical transformations.

Conversion of Halogenated Intermediates

The presence of the electron-withdrawing sulfonyl group can influence the regioselectivity of halogenation and the reactivity of the resulting halogenated products. Studies on the photodegradation of sulfonamide antibiotics have shown that in the presence of halide ions, halogenated intermediates can be formed nih.gov.

Reductions of Azidomethyl Derivatives

The introduction of an azidomethyl group onto the isothiazolidine 1,1-dioxide ring would provide a precursor for the corresponding aminomethyl derivative. The reduction of an azide to a primary amine is a robust and widely used transformation in organic synthesis.

Several methods are available for the reduction of azides, offering a range of selectivities and reaction conditions. Common reagents for this transformation include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.

Staudinger Reaction: Treatment with a phosphine, typically triphenylphosphine (PPh3), followed by hydrolysis of the resulting iminophosphorane.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) can also be effective.

The choice of reducing agent would depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. For γ-sultams and related systems like thiadiazole derivatives, these calculations provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's chemical behavior.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, in related 1,2,5-thiadiazolidine 1,1-dioxides, analysis of the total electron density and electrostatic potential maps helps to identify the preferred sites for chemical reactions. Concepts derived from DFT, such as Fukui functions and local softness, can be calculated to quantify the reactivity at specific atomic sites within the molecule.

These computational approaches are not merely predictive; they also provide a stereoelectronic rationale for experimentally observed outcomes. For example, quantum mechanical calculations have been successfully used to explain the diastereoselectivity observed in the alkylation reactions of substituted γ-sultams. By modeling the transition states of different reaction pathways, researchers can understand why one stereoisomer is preferentially formed over another.

Table 1: Key Electronic Properties Calculated for Heterocyclic Systems

| Property | Description | Application in Reactivity Analysis |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential | The charge distribution around the molecule. | Maps regions of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for non-covalent interactions and attacks. |

| Fukui Functions | Describe the change in electron density at a given point when the total number of electrons changes. | Identifies the most electrophilic and nucleophilic sites within a molecule with high precision. |

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This allows for the step-by-step elucidation of reaction mechanisms that can be difficult to probe experimentally.

A pertinent example is the synthesis of functionalized γ-sultams. In a study on the formation of trifluorinated γ-sultams from CF3-substituted N-allenamides, DFT calculations were performed to support the proposed reaction mechanism. The calculations corroborated a transformation that proceeds through a 5-endo-dig cyclization pathway on an ene-ynamide intermediate that is formed in situ. By calculating the energies of the intermediates and the activation barriers for the transition states, the computational model provided strong evidence for the plausibility of this specific pathway over other potential routes.

Such studies demonstrate the synergy between experimental synthesis and computational chemistry. The models can:

Validate proposed mechanisms: Confirm that a hypothesized pathway is energetically feasible.

Discriminate between alternative pathways: Determine the lowest energy, and therefore most likely, reaction route.

Predict the effects of substituents: Simulate how modifying the molecular structure will affect reaction barriers and outcomes.

Identify key intermediates: Characterize transient species that may not be directly observable in the laboratory.

The general approach involves locating the geometry of all stationary points on the potential energy surface and characterizing them through vibrational frequency calculations. A true intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Conformational Analysis and Energy Minimization of Sultam Systems

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly in biological contexts. The γ-sultam ring, which is the core of 2-Methylisothiazolidine 1,1-dioxide, is an sp3-enriched, non-planar structure. This imparts a degree of conformational rigidity that makes it a valuable scaffold, or pharmacophore, in drug design. The principle of "escaping flatland" in medicinal chemistry favors such three-dimensional structures over planar aromatic ones to improve pharmacokinetic properties.

Conformational analysis of the isothiazolidine (B1259544) 1,1-dioxide skeleton is performed using computational methods to identify the most stable (lowest energy) conformations. Techniques such as molecular mechanics and quantum chemical calculations are used to rotate flexible bonds and calculate the potential energy of each resulting conformer. Energy minimization algorithms are then applied to locate the local and global energy minima on the potential energy surface.

These analyses are crucial for:

Understanding Molecular Shape: Determining the preferred spatial arrangement of the atoms.

QSAR Studies: In Quantitative Structure-Activity Relationship (QSAR) studies, the calculated low-energy conformations are used to derive descriptors that correlate a molecule's structure with its biological activity.

Molecular Docking: In drug design, knowing the stable conformation of a ligand is essential for predicting how it will bind to the active site of a target protein.

The number of rotatable bonds is a key parameter evaluated in these studies, as it influences conformational flexibility and is a predictor of oral bioavailability in potential drug candidates. For the relatively rigid sultam ring system, the analysis often focuses on the "puckering" of the five-membered ring and the orientation of substituents.

Biological and Pharmacological Investigations of Isothiazolidine 1,1 Dioxide Derivatives

Exploration of Bioisosteric Relationships with Pharmacological Templates (e.g., Pyroglutamic Acid)

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, has been applied to isothiazolidine (B1259544) 1,1-dioxide derivatives. Notably, these compounds have been designed as sulfonamide-containing bioisosteres of pyroglutamic acid (pGlu), a known pharmacological template. researchgate.net This strategic replacement of the lactam in pyroglutamic acid with a γ-sultam aims to leverage the unique stereoelectronic and conformational features of the sulfonamide bond. researchgate.net The sulfonamide motif is recognized as an enzymatically stable substitute for an amide bond, a characteristic that has contributed to the development of over 120 sulfonamide-containing drugs. researchgate.net The synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid ester hydrochlorides exemplifies this approach, creating sp³-enriched, three-dimensional structures that are increasingly sought after in drug discovery to "escape from flatland". researchgate.net

Anti-Inflammatory and Analgesic Properties of Analogues

Derivatives of isothiazolidine 1,1-dioxide have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov Various analogues containing a 2,6-di-tert-butylphenol substituent, an antioxidant moiety, have been synthesized and evaluated. nih.gov Certain compounds with a lower alkyl group at the 2-position of the γ-sultam skeleton have exhibited potent inhibitory effects on key inflammatory mediators. nih.gov For instance, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, also known as S-2474, emerged as a promising antiarthritic drug candidate and has progressed to clinical trials. nih.gov These compounds have shown efficacy in various animal models of arthritis without inducing ulcerogenic activity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Similarly, other heterocyclic compounds incorporating thiazolidinone structures have been investigated for their anti-inflammatory and analgesic properties, with some showing significant activity in acute and sub-acute models. nih.gov

Inhibition of Specific Biological Targets (e.g., Cyclooxygenase Enzymes)

The anti-inflammatory effects of isothiazolidine 1,1-dioxide derivatives are often attributed to their ability to inhibit specific enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov The two isoforms, COX-1 and COX-2, are key targets for NSAIDs. nih.govsemanticscholar.org Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. semanticscholar.orgutrgv.edu

Several isothiazolidine 1,1-dioxide derivatives have demonstrated potent inhibitory effects on both COX-2 and 5-lipoxygenase (5-LO), as well as the production of interleukin-1 (IL-1). nih.gov This dual inhibition of COX-2 and 5-LO is a particularly attractive therapeutic strategy. nih.gov The structure-activity relationship studies have been crucial in identifying the key molecular features responsible for this inhibitory activity. nih.gov For example, the presence of a sulfonamide or methylsulfonyl group is often important for COX-2 selectivity. semanticscholar.org

| Compound | Target Enzyme(s) | Reported Activity |

|---|---|---|

| (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474) | COX-2, 5-LO | Potent dual inhibitor, effective in animal arthritis models. nih.gov |

| Pyrazolyl benzenesulfonamides linked to thiazolidinones | COX-1, COX-2 | Compounds 24a and 24b were potent inhibitors with IC50s of 5.6/1.52 µM and 4.5/1.06 µM, respectively. nih.govmdpi.com |

| 4,5-diarylthiazoles 9a and 9b | COX-1, COX-2 | Potent COX-1 inhibitors (IC50 0.42 and 0.32 µM) and moderate COX-2 inhibitors (IC50 10.71 and 9.23 µM). mdpi.com |

Antibacterial and Antifungal Activity of Sultams

The isothiazole nucleus and its derivatives, including sultams, have been recognized for their broad-spectrum antimicrobial properties. nih.gov Isothiazolinones, a related class of compounds, are utilized as biocides due to their bacteriostatic and fungistatic activity. nih.gov They are known to diffuse across the cell membranes of bacteria and the cell walls of fungi to exert their effects. nih.gov

Research into β-amino sultams has highlighted their potential as antibacterial agents. nih.gov The synthesis of libraries of triazole-containing isothiazolidine 1,1-dioxides has been undertaken to explore and expand upon these antimicrobial activities. nih.gov Furthermore, studies on various 1,3-thiazolidin-4-one derivatives have demonstrated good to mild bacteriostatic or fungistatic effects, particularly against Gram-positive bacteria like M. luteus and yeasts such as Candida albicans. researchgate.net

| Compound Class | Microorganism | Observed Activity |

|---|---|---|

| Isothiazolinones (MI, MCI, BIT) | Schizosaccharomyces pombe, Escherichia coli | MI showed MIC values of 245 µg/mL and 41 µg/mL, respectively. nih.gov |

| 1,3-Thiazolidin-4-one derivatives | Gram-positive bacteria (M. luteus), Yeasts (Candida spp.) | Showed good to mild bacteriostatic or fungistatic effects. researchgate.net |

Antiviral Activity (e.g., HIV-1 Inhibition)

The therapeutic potential of isothiazolidine 1,1-dioxide derivatives extends to antiviral applications, with a particular focus on the inhibition of the human immunodeficiency virus type 1 (HIV-1). nih.gov The development of new antiviral drugs is crucial due to the ability of HIV-1 to rapidly acquire resistance to existing treatments. ucl.ac.uk

Screening of libraries of related sulfonamide derivatives, such as isoxazolidine and isoxazole sulfonamides, has identified compounds that inhibit HIV-1 infection in human CD4+ lymphocytic T cells. ucl.ac.ukresearchgate.net These compounds were found to impair a step necessary for the activation of viral gene expression, independent of the viral Tat protein, suggesting that they target a host cell factor. ucl.ac.ukresearchgate.net Targeting host factors is a promising strategy, as it may be more difficult for the virus to develop resistance. ucl.ac.uk

Furthermore, other related heterocyclic structures like thiazolides have been shown to drastically inhibit HIV-1 replication in vitro. nih.gov This inhibition was associated with the activation of innate immune responses and the upregulation of several interferon-stimulated genes. nih.gov Benzothiadiazine dioxide derivatives have also demonstrated selective anti-HIV-1 activity, acting as non-nucleoside reverse transcriptase inhibitors. nih.gov

Advanced Applications in Chemical Sciences

Utility in Asymmetric Synthesis as Chiral Auxiliaries

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, 2-Methylisothiazolidine 1,1-dioxide derivatives have shown considerable promise as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

The rigid bicyclic structure of sultams derived from compounds like this compound can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side. This steric control leads to high diastereoselectivity in a variety of chemical transformations. For instance, N-acyl derivatives of chiral sultams are widely used in asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. scielo.org.mxgoogle.com The resulting products are obtained with a high degree of stereochemical purity, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules. scielo.org.mx

The effectiveness of these sultam-based auxiliaries is often compared to the well-known Evans' oxazolidinones. scielo.org.mx In many cases, sulfur-containing auxiliaries like those derived from isothiazolidine (B1259544) dioxides have demonstrated superior performance in terms of diastereoselectivity and ease of removal. scielo.org.mx The crystalline nature of the N-acyl sultam derivatives also facilitates their purification by recrystallization. scielo.org.mx

Potential as Building Blocks for Complex Organic Molecules

Beyond their role as transient chiral directors, derivatives of this compound serve as valuable building blocks for the synthesis of more complex molecular architectures. acs.org The inherent functionality of the sultam ring—a cyclic sulfonamide—allows for a variety of chemical modifications. The nitrogen atom can be acylated or alkylated, and the carbon backbone can be functionalized through various synthetic methodologies.

The strained ring systems of some sultam derivatives, such as β-sultams, make them highly reactive and thus useful as synthetic intermediates. acs.org These strained rings can undergo nucleophilic ring-opening reactions, providing access to a range of acyclic compounds with defined stereochemistry. acs.org This strategy is particularly valuable for the synthesis of β-aminosulfonyl derivatives, which are of interest in medicinal chemistry. acs.orgnih.gov

Furthermore, the sultam moiety itself is a structural feature found in a number of biologically active compounds, including some with anticonvulsant and antitumor properties. mdpi.com Therefore, the synthesis of molecules incorporating the this compound framework is a direct route to potentially therapeutic agents. The development of practical synthetic routes to chiral sultams, such as through intramolecular sulfonamide dianion alkylation or palladium-catalyzed intramolecular reductive amination, has expanded their accessibility as building blocks. rsc.orgnih.gov

Supramolecular Chemistry Applications

The field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, has also found applications for sulfonamide-containing structures like this compound. nih.gov The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), enabling it to participate in the formation of well-defined supramolecular assemblies. nih.gov

Molecular Recognition and Host-Guest Systems

The principles of molecular recognition, where a host molecule selectively binds a specific guest molecule, are central to supramolecular chemistry. mdpi.com The hydrogen bonding capabilities of the sulfonamide group can be exploited to design host molecules that can recognize and bind to complementary guest species. nih.govnih.gov For example, the interaction between the sulfonamide N-H and a hydrogen bond acceptor on a guest molecule can be a key recognition element. nih.gov While direct studies on this compound in host-guest systems are not extensively documented, the broader class of sulfonamides has been shown to form predictable hydrogen-bonding patterns with various coformers, suggesting the potential for designing specific host-guest complexes based on this scaffold. nih.gov

Self-Assembly and Molecular Machines

The directional and specific nature of the non-covalent interactions involving sulfonamides can drive the self-assembly of molecules into larger, ordered structures. nih.gov This bottom-up approach to creating nanoscale architectures is a cornerstone of nanotechnology. By strategically placing functional groups on the this compound core, it is conceivable to program the self-assembly of these molecules into specific shapes and patterns. Such self-assembled structures could find applications in areas like materials science and catalysis.

Catalysis within Supramolecular Frameworks

Supramolecular assemblies can create unique microenvironments that can influence the rate and selectivity of chemical reactions. nih.gov By incorporating catalytic sites into a self-assembled framework derived from this compound, it may be possible to create novel catalysts. The defined spatial arrangement of molecules within the supramolecular structure can pre-organize substrates for a reaction, leading to enhanced efficiency and selectivity, mimicking the action of enzymes.

Role in Electrolyte Compositions

The quest for safer and more efficient energy storage devices, particularly lithium-ion batteries, has driven extensive research into novel electrolyte formulations. researchgate.net Electrolyte additives play a crucial role in improving the performance and stability of these batteries. researchgate.net Sulfur-containing compounds, including sultones and related sulfonamides, have garnered significant attention as effective electrolyte additives. researchgate.netnih.gov

These additives can form a stable solid electrolyte interphase (SEI) on the surface of the anode. researchgate.net A robust SEI layer is critical for preventing the degradation of the electrolyte and the anode, thereby extending the cycle life and improving the safety of the battery. The decomposition products of sulfur-containing additives can create a more stable and ionically conductive SEI compared to those formed from conventional carbonate-based electrolytes.

Analytical Methods for Research and Characterization of Isothiazolidine 1,1 Dioxide Systems

Spectroscopic Characterization Techniques (e.g., NMR, X-ray Diffraction)

Spectroscopic techniques are indispensable for the fundamental characterization of novel isothiazolidine (B1259544) 1,1-dioxide compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework in solution, while X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons and the two methylene (B1212753) groups (C3 and C4) of the isothiazolidine ring. The chemical environment of these protons would influence their resonance frequencies. Similarly, the ¹³C NMR spectrum would display signals corresponding to the N-methyl carbon and the two methylene carbons of the heterocyclic ring. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and sulfonyl groups.

Predicted NMR Data for 2-Methylisothiazolidine 1,1-dioxide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.5 - 3.0 | 30 - 35 |

| C3-H₂ | 3.0 - 3.5 | 45 - 50 |

| C4-H₂ | 3.2 - 3.7 | 50 - 55 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule nih.gov.

X-ray Diffraction

X-ray diffraction analysis of single crystals provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not available, the crystal structure of the closely related compound, 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, offers valuable insights into the geometry of the isothiazolidine 1,1-dioxide core. nih.govresearchgate.net

The crystal structure of 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide reveals a planar benzisothiazole moiety. nih.govresearchgate.net The molecular dimensions are in agreement with those reported for similar structures. nih.gov The structure is stabilized by weak intramolecular and intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net

Crystallographic Data for 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇NO₃S |

| Molecular Weight | 197.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.463 (7) |

| b (Å) | 6.761 (6) |

| c (Å) | 8.748 (8) |

| β (°) | 103.78 (3) |

| Volume (ų) | 428.7 (7) |

| Z | 2 |

From this data, it can be inferred that the five-membered ring of this compound would likely adopt a non-planar conformation, such as an envelope or twist conformation, to minimize steric strain. The precise conformation would be influenced by the substitution pattern and intermolecular interactions in the crystal lattice.

Chromatographic and Spectrometric Approaches for Detection and Quantification of Derivatives

For the detection and quantification of isothiazolidine 1,1-dioxide derivatives, particularly in complex matrices, chromatographic methods coupled with mass spectrometry are the techniques of choice. These methods offer high sensitivity, selectivity, and the ability to analyze multiple compounds simultaneously.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the analysis of isothiazolinone derivatives in various samples, including cosmetics, household products, and industrial formulations. sciex.comresearchgate.netnih.govnih.gov The method combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry.

The general workflow for HPLC-MS/MS analysis involves:

Sample Preparation: This step is crucial to extract the analytes of interest from the sample matrix and to remove interfering substances. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD). researchgate.net

Chromatographic Separation: The extracted sample is injected into an HPLC system where the different isothiazolinone derivatives are separated on a chromatographic column. Reversed-phase chromatography is commonly employed, using columns such as C18. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. sciex.comnih.gov

Mass Spectrometric Detection: After separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these compounds. Detection and quantification are typically performed using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. sciex.comnih.govnih.gov

Typical HPLC-MS/MS Parameters for Isothiazolinone Analysis sciex.comnih.gov

| Parameter | Typical Conditions |

| HPLC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The use of isotopically labeled internal standards is often recommended to ensure accurate quantification by compensating for matrix effects and variations in instrument response. sciex.com The development of robust and validated HPLC-MS/MS methods is essential for monitoring the levels of isothiazolidine 1,1-dioxide derivatives in various products and environmental samples, ensuring their proper use and assessing potential exposures. researchgate.netnih.gov

Environmental Considerations and Degradation Research Relevant to Sultams

Environmental Fate and Degradation Studies of Related Sultams

The environmental fate of sultams is influenced by a variety of factors including their chemical stability, the presence of microorganisms, and exposure to sunlight. Studies on structurally similar compounds like sulfonamide antibiotics and artificial sweeteners reveal that their persistence can vary significantly depending on the environmental compartment.

For instance, the artificial sweeteners acesulfame-K and saccharin (B28170), which contain a sultam ring, have been detected in wastewater, surface water, and groundwater, indicating a degree of persistence in aquatic environments. nih.govresearchgate.netacs.org Acesulfame-K is often reported as being environmentally persistent, with low removal rates in many conventional wastewater treatment plants (WWTPs). nih.govresearchgate.netnih.gov However, some recent studies have indicated that under certain conditions, enhanced biodegradation of acesulfame-K in WWTPs is possible. researchgate.net Photodegradation, or the breakdown of compounds by sunlight, has also been identified as a potential degradation pathway for acesulfame-K in the environment. acesulfamek.org

The degradation of sulfonamide antibiotics in soil has been shown to be influenced by soil type and the presence of organic matter. For example, the dissipation of sulfamethazine (B1682506) and sulfachloropyridine was found to be more rapid in silt loam soil compared to sandy soil, with average half-lives of 18.6 and 21.3 days, respectively. nih.gov The addition of liquid swine slurry accelerated the degradation, likely due to increased microbial activity and bioavailability of the compounds. nih.gov

The chemical structure of the specific sultam plays a crucial role in its environmental stability. For example, hydrolysis, the reaction with water, is a key abiotic degradation pathway. The rate of hydrolysis for some related compounds, like the isothiazolinone MCI, has been shown to increase with higher pH and temperature. nih.gov While many sulfonamides are stable under acidic conditions, their degradation can be significantly faster in alkaline solutions. acs.org

Biodegradation in Environmental Matrices

Biodegradation is a primary mechanism for the removal of sultams and related compounds from the environment. The efficiency of biodegradation depends on the microbial communities present and the environmental conditions.

Studies on the artificial sweetener saccharin have demonstrated its biodegradability in natural waters, provided there are sufficient microorganisms and nutrients. uni-lj.si In hypertrophic water, which is rich in phosphorus and nitrogen, saccharin showed up to 98% degradation within 14 days. uni-lj.si Soil incubation experiments have also shown that saccharin can be degraded, with reported half-lives ranging from 3 to 12 days. acs.orgresearchgate.net Other artificial sweeteners with a sultam structure, such as acesulfame (B1210027) and cyclamate, also undergo biodegradation in soil, with half-lives ranging from 3 to 49 days and 0.4 to 6 days, respectively. acs.orgresearchgate.net

The following table summarizes the degradation half-lives of several sultam-containing compounds and related sulfonamides in soil:

| Compound | Half-life (days) | Environmental Matrix | Reference(s) |

| Saccharin | 3 - 12 | Soil | acs.org, researchgate.net |

| Acesulfame | 3 - 49 | Soil | acs.org, researchgate.net |

| Cyclamate | 0.4 - 6 | Soil | acs.org, researchgate.net |

| Sucralose | 8 - 124 | Soil | acs.org, researchgate.net |

| Sulfamethazine | 18.6 (average) | Soil | nih.gov |

| Sulfachloropyridine | 21.3 (average) | Soil | nih.gov |

| Sulfometuron | 33 | Soil | usda.gov |

Biodegradation of sulfonamide antibiotics is a recognized dissipation pathway in both natural and engineered ecosystems. nih.gov The removal efficiency in WWTPs can be enhanced by optimizing operating conditions, and advanced treatment systems generally show higher removal rates than conventional activated sludge systems. nih.gov The process of ammonia (B1221849) oxidation may also promote the biodegradation of sulfonamides. nih.gov

Research on isothiazolinones, which are structurally related to sultams, also provides insights into potential degradation pathways. These compounds can biodegrade rapidly in aquatic environments, with half-lives often less than 26 hours. researchgate.net The degradation process typically involves the cleavage of the isothiazolone (B3347624) ring, leading to metabolites that are significantly less toxic than the parent compound. researchgate.net For example, in soil, some isothiazolinones have been observed to degrade with half-lives of less than 10 days. nih.gov

The following table presents the degradation half-lives of various isothiazolinones in soil:

| Compound | Half-life (days) | Environmental Matrix | Reference(s) |

| Methylisothiazolinone (MI) | 0.28 | Soil | nih.gov |

| Benzisothiazolinone (BIT) | 0.52 | Soil | nih.gov |

| DCOIT | 4.8 | Soil | nih.gov |

| Octylisothiazolinone (OIT) | 9.3 | Soil | nih.gov |

It is important to note that while these studies on related compounds provide valuable information, the specific environmental fate and biodegradation of 2-Methylisothiazolidine 1,1-dioxide would require dedicated research.

Safety and Toxicological Profile of Isothiazolidine 1,1 Dioxide Derivatives Research Context

Studies on Skin Sensitization and Allergic Reactions

While direct studies on the skin sensitization potential of 2-Methylisothiazolidine 1,1-dioxide are not readily found in scientific literature, a notable case study highlights the allergenic potential of a related derivative. Research has identified methyl-benzisothiazolinone-dioxide (also known as N-methyl saccharin) in carpets, linking it to adverse health effects in an office environment. uantwerpen.be

In this specific case, 32 office employees developed a range of symptoms, including eczema, rhinitis, and urticarial skin eruptions. uantwerpen.be The symptoms of these individuals reportedly improved only after the carpets containing the isothiazolinone-containing compound were removed. uantwerpen.be This finding suggests that derivatives of isothiazolidine (B1259544) 1,1-dioxide can act as sensitizers, capable of causing allergic reactions upon exposure.

Below is a summary of the findings from this case study:

| Compound Derivative | Exposure Source | Number of Affected Individuals | Observed Symptoms |

| Methyl-benzisothiazolinone-dioxide | Carpets in an office environment | 32 | Eczema, Rhinitis, Urticarial skin eruptions |

This incident underscores the importance of considering the potential for skin sensitization and other allergic reactions when evaluating the safety profile of isothiazolidine 1,1-dioxide derivatives.

General Toxicological Research Findings

Beyond the allergenic effects observed with methyl-benzisothiazolinone-dioxide, there is a significant lack of publicly available research on the general toxicological profile of this compound and its close derivatives. Comprehensive studies detailing other potential toxicological endpoints for this specific class of compounds were not identified in a review of the available scientific literature. Therefore, a detailed general toxicological profile cannot be constructed at this time.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Substrate Scope Expansion

The synthesis of the isothiazolidine-1,1-dioxide core, a key structural feature of 2-Methylisothiazolidine 1,1-dioxide, has been approached through various methods. A key area of future research will be the refinement of these routes and the expansion of their applicability to a wider range of starting materials.

Recent research has demonstrated the synthesis of related alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid esters. researchgate.net This involves a sulfonylation-cyclization sequence, where α-amino acid ester hydrochlorides are first sulfonylated and then cyclized via an intramolecular carbo-Michael addition. researchgate.net Vinyl sulfonamides are key intermediates in this process. researchgate.net

Future research will likely focus on:

Optimization of Existing Methods: Improving the yields and reaction conditions of current synthetic strategies. For instance, the NaH-mediated intramolecular carbo-Michael reaction used for some derivatives could be optimized by exploring different bases or solvent systems to enhance efficiency and reduce side products. researchgate.net

Asymmetric Synthesis: Developing enantioselective synthetic routes to produce specific stereoisomers of this compound and its derivatives. This is crucial for medicinal chemistry applications where biological activity is often stereospecific.

Novel Catalytic Systems: Investigating new catalysts, such as different transition metals for C-H amidation or novel organocatalysts for Michael additions, could provide more direct and environmentally benign pathways to the γ-sultam core. researchgate.net

Substrate Scope Expansion: A significant effort will be directed towards expanding the variety of functional groups that can be incorporated into the isothiazolidine-1,1-dioxide scaffold. This involves testing the robustness of current synthetic methods with a broader range of substituted α-amino acids and vinyl sulfonamides to create libraries of novel compounds for screening. researchgate.net

Table 1: Comparison of Synthetic Approaches for the Isothiazolidine-1,1-dioxide Core

| Synthetic Strategy | Key Precursors | Key Reaction Type | Potential for Expansion | Reference |

|---|---|---|---|---|

| Sulfonylation-Cyclization | α-Amino acid esters, (2-chloroethyl)sulfonyl chloride | Intramolecular carbo-Michael addition | High; applicable to various amino acid starting materials. | researchgate.net |

| Ene Reaction | Ethyl (R,E)-2-((tert-butylsulfinyl)imino)acetate, Allylbenzene | SnCl₄-promoted ene reaction followed by oxidation | Moderate; dependent on the availability of suitable ene components. | researchgate.net |

Design of More Potent and Selective Biological Agents

The isothiazolidine-1,1-dioxide scaffold is a promising template for the development of new therapeutic agents. This is partly because it can act as a bioisostere—a compound resulting from the exchange of an atom or group of atoms with another, creating a new compound with similar biological properties. Specifically, γ-sultam-3-carboxylic acid has been designed as a sulfonamide-containing bioisostere of pyroglutamic acid, a known pharmacologically relevant molecule. researchgate.net

Building on this, future research will aim to:

Target Specific Enzymes and Receptors: The structural similarity of derivatives to pyroglutamic acid suggests potential activity in pathways where pyroglutamic acid is involved. researchgate.net Furthermore, the related 1,2-benzisothiazole-3-one 1,1-dioxide (saccharin) scaffold is a component in compounds identified as human mast cell tryptase inhibitors and 5-HT1a antagonists. nih.govresearchgate.net Future work could involve synthesizing and screening libraries of this compound derivatives against these and other targets.

Rational Drug Design: Employing computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new analogues. As seen with other heterocyclic compounds like 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives used to target the NF-κB signaling pathway, rational design can lead to compounds with potent and selective activity against cancer cells. nih.gov A similar approach could be applied to the this compound core to develop novel anticancer agents.

Enhancing Bioavailability and Pharmacokinetics: Modifying the core structure to improve drug-like properties. This includes altering substituents to fine-tune solubility, metabolic stability, and cell permeability, thereby increasing the therapeutic potential of lead compounds.

Table 2: Potential Biological Targets for this compound Derivatives

| Potential Target | Rationale | Therapeutic Area | Reference |

|---|---|---|---|

| Human Mast Cell Tryptase | The related saccharin (B28170) scaffold is found in known inhibitors. | Allergy, Asthma, Inflammatory Diseases | nih.govresearchgate.net |

| 5-HT1a Receptor | The related saccharin scaffold is a component of known antagonists. | CNS Disorders (e.g., Anxiety, Depression) | nih.govresearchgate.net |

| NF-κB Signaling Pathway | Rational design of heterocyclic compounds has yielded potent inhibitors. | Cancer, Inflammatory Diseases | nih.gov |

Exploration of New Applications in Materials Science and Medicinal Chemistry

Beyond the direct design of therapeutic agents, the unique chemical properties of this compound open doors for its use in other areas of medicinal chemistry and materials science.

Medicinal Chemistry: The γ-sultam scaffold can be used as a versatile building block in the synthesis of more complex molecules. Its chemical stability and defined three-dimensional structure make it an attractive starting point for creating peptidomimetics or as a conformational constraint in larger bioactive compounds.

Materials Science: The application of isothiazolidine (B1259544) derivatives in materials science is a largely unexplored but promising field. Research could be directed toward:

Polymer Chemistry: Incorporating the this compound unit into polymer backbones. The highly polar and stable sulfone group could impart unique properties to the resulting materials, such as increased thermal stability, altered solubility, or specific dielectric properties.

Specialty Chemicals: Exploring the use of the compound or its derivatives as additives. For example, related benzothiazole (B30560) compounds are known to function as corrosion inhibitors. The sulfur and nitrogen heteroatoms in the this compound ring could potentially interact with metal surfaces, suggesting a possible, though currently speculative, application in corrosion inhibition that warrants investigation.

Organic Electronics: The electron-withdrawing nature of the sulfone group could make derivatives of this compound interesting candidates for components in organic electronic materials, although this remains a highly speculative area of research.

Future progress in these areas will depend on interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists to fully unlock the potential of this versatile heterocyclic compound.

Q & A

Q. What are the common synthetic routes for 2-methylisothiazolidine 1,1-dioxide, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves cyclization or oxidation strategies. A general method includes:

- Cyclization of sulfonamide precursors : Reacting 3-mercaptopropane sulfonamide with methylating agents (e.g., dimethyl sulfate) under basic conditions (e.g., NaOH) to form the cyclic sulfone structure .

- Oxidation of thietane derivatives : Using hydrogen peroxide or other oxidizing agents to convert 2-methylthietane to the sulfone derivative, often catalyzed by transition metals like tungsten .

Q. Key considerations :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl groups resonate at δ ~1.3–1.5 ppm, while sulfone protons appear downfield (δ ~3.5–4.0 ppm) .

- ¹³C NMR : The sulfone carbon (S=O) is observed at δ ~50–55 ppm.

- Infrared (IR) Spectroscopy : Strong S=O asymmetric and symmetric stretches at 1150–1350 cm⁻¹ .

- X-ray Crystallography : Resolves the planar benzisothiazole core and confirms stereochemistry. For example, bond angles around the sulfone group are ~112–117° .

Q. How does the stability of this compound vary under different storage conditions?

- Thermal stability : Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC).

- Light sensitivity : UV exposure may induce isomerization; store in amber glassware .

- Moisture : Hygroscopic in nature; desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in Diels-Alder or cycloaddition reactions?

The sulfone group enhances electrophilicity, enabling participation as a dienophile. Key steps include:

- Electron-deficient character : The sulfone withdraws electron density, activating the ring for nucleophilic attack.

- Regioselectivity : Substituents at the 2-position direct attack to the α-carbon of the sulfone. Computational studies (DFT) show transition states with energy barriers of ~20–25 kcal/mol .

Q. Example application :

- Synthesis of pyridothiadiazine derivatives via [4+2] cycloaddition with dienes, yielding EC₅₀ values <1.5 µM in biological assays .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR splitting or reactivity)?

Q. What strategies mitigate challenges in synthesizing N-substituted derivatives of this compound?

- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to prevent undesired N-alkylation .

- Catalytic methods : Palladium-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura reactions) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines in SN2 reactions .

Q. Example synthetic route :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Boc-protection (Boc₂O, DMAP) | 85% |

| 2 | Methylation (MeI, K₂CO₃) | 72% |

| 3 | Deprotection (TFA, CH₂Cl₂) | 90% |

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives?

- Lipophilic substituents : 2,2-Difluorocyclopropylmethyl groups enhance membrane permeability, improving IC₅₀ values in enzyme inhibition assays .

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents increase binding affinity to COX-2 by 3–5-fold compared to unmodified analogs .

Q. Structure-activity relationship (SAR) table :

| Substituent (Position) | Biological Target | EC₅₀/IC₅₀ |

|---|---|---|

| 2,2-Difluorocyclopropylmethyl | 5-HT₁ₐ receptor | 0.8 µM |

| p-Tolyl | COX-2 | 1.2 µM |

| 3-Methoxybenzyl | CDK1/GSK3β | 1.7 µM |

Q. What analytical techniques are critical for detecting degradation products or impurities in this compound samples?

- HPLC-MS : Identifies sulfonic acid derivatives (m/z ~150–200) formed via hydrolysis .

- GC-FID : Quantifies residual solvents (e.g., DMF) with detection limits <0.1% w/w .

- TGA-MS : Detects thermal decomposition products (e.g., SO₂ release at 220°C) .

Q. Example impurity profile :

| Impurity | Retention Time (min) | Limit (%) |

|---|---|---|

| Sulfonic acid derivative | 8.2 | 0.1 |

| Unreacted thietane | 5.5 | 0.5 |

Methodological Notes

- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .

- Crystallography : Mo Kα radiation (λ = 0.71073 Å) is standard for resolving sulfone-containing structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。